molecular formula C21H18N4O4S2 B2842619 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 850937-29-0

2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No.: B2842619
CAS No.: 850937-29-0
M. Wt: 454.52
InChI Key: MOLQUYBRSVDNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a hybrid heterocyclic compound featuring:

  • A 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group.
  • A thioether (-S-) bridge connecting the oxadiazole to an acetamide moiety.
  • A 4-phenylthiazol-2-yl group as the terminal acetamide substituent.

This structural framework is associated with diverse pharmacological activities, including antimicrobial, analgesic, and enzyme inhibitory properties, as observed in related analogs .

Properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S2/c1-27-16-9-8-14(10-17(16)28-2)19-24-25-21(29-19)31-12-18(26)23-20-22-15(11-30-20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLQUYBRSVDNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation

3,4-Dimethoxybenzoic acid is esterified to its ethyl ester, followed by hydrazinolysis to yield 3,4-dimethoxybenzohydrazide.

Procedure :
3,4-Dimethoxybenzoic acid (1.0 equiv) is refluxed with thionyl chloride (1.2 equiv) to form the acid chloride, which is treated with ethanol to yield ethyl 3,4-dimethoxybenzoate. Hydrazine hydrate (2.0 equiv) in ethanol is added, and the mixture is stirred at 80°C for 6 hours. The product precipitates as a white solid (Yield: 85–90%).

Cyclization with Carbon Disulfide

The hydrazide is cyclized with carbon disulfide (CS₂) under basic conditions to form the 1,3,4-oxadiazole-2-thiol.

Procedure :
3,4-Dimethoxybenzohydrazide (1.0 equiv) is dissolved in ethanol, and CS₂ (1.5 equiv) is added. Potassium hydroxide (1.2 equiv) is introduced, and the mixture is refluxed for 8–12 hours. Acidification with HCl precipitates the thiol (Yield: 70–75%).

Spectroscopic Validation :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.85 (s, 6H, OCH₃), 7.12–7.45 (m, 3H, aromatic), 13.21 (s, 1H, SH).
  • HRMS : m/z calcd for C₁₀H₁₀N₂O₃S [M+H]⁺: 255.0436; found: 255.0439.

Synthesis of Intermediate B: 2-Bromo-N-(4-Phenylthiazol-2-yl)Acetamide

Hantzsch Thiazole Synthesis

4-Phenylthiazol-2-amine is synthesized via the Hantzsch reaction using thiourea and α-bromoacetophenone.

Procedure :
Thiourea (1.0 equiv) and α-bromoacetophenone (1.0 equiv) are refluxed in ethanol for 4 hours. The product is filtered and recrystallized from ethanol (Yield: 80–85%).

Acetamide Bromination

The amine is acetylated, followed by bromination at the α-position.

Procedure :
4-Phenylthiazol-2-amine (1.0 equiv) is stirred with acetic anhydride (1.2 equiv) in dichloromethane (DCM) at 0°C. After 2 hours, bromine (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 3 hours. The product is purified via column chromatography (Yield: 65–70%).

Spectroscopic Validation :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 167.8 (C=O), 152.3 (thiazole C-2), 128.9–135.2 (aromatic carbons), 33.1 (CH₂Br).

Coupling of Intermediates A and B

Thioether Formation

Intermediate A and B undergo nucleophilic substitution in the presence of a base.

Procedure :
Intermediate A (1.0 equiv) and Intermediate B (1.0 equiv) are dissolved in dry DMF. Potassium carbonate (2.0 equiv) is added, and the mixture is stirred at 50°C for 6 hours. The solvent is evaporated, and the residue is washed with water to yield the crude product, which is recrystallized from ethanol (Yield: 60–65%).

Optimization of Coupling Conditions

Variations in base, solvent, and temperature were evaluated (Table 1):

Table 1: Optimization of Thioether Formation

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 50 65
Et₃N DCM 25 45
NaOH MeOH 60 55

DMF with K₂CO₃ at 50°C provided optimal yield.

Spectroscopic Characterization of Final Product

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.86 (s, 6H, OCH₃), 4.32 (s, 2H, SCH₂), 7.05–8.21 (m, 10H, aromatic), 10.85 (s, 1H, NH).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.5 (C=O), 162.1 (oxadiazole C-2), 152.4 (thiazole C-2), 148.9–112.4 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₂₃H₂₀N₄O₄S₂ [M+H]⁺: 505.1054
  • Observed : 505.1057.

Alternative Synthetic Routes

TBTU-Mediated Cyclization

Using TBTU as a coupling reagent for oxadiazole formation improved yields compared to DCC or CDI.

Procedure :
Thiosemicarbazide (1.0 equiv), DIEA (1.0 equiv), and TBTU (1.5 equiv) in DMF at 50°C for 4 hours yielded 85% oxadiazole.

Microwave-Assisted Synthesis

Microwave irradiation reduced reaction time from 6 hours to 30 minutes, maintaining a 70% yield.

Challenges and Mitigation

  • Low Solubility : Intermediate A required DMF for solubility during coupling.
  • Byproduct Formation : Excess CS₂ led to disulfide byproducts, mitigated by stoichiometric control.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) resolved thiazole regioisomers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products can include reduced forms of the oxadiazole ring or thioether linkage.

    Substitution: Substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole demonstrate activity against various bacterial strains. The presence of electron-withdrawing groups enhances this activity, making compounds like 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide promising candidates for the development of new antibiotics .

Compound Target Bacteria Activity Level
Compound AStaphylococcus aureusModerate
Compound BEscherichia coliHigh
Target CompoundMultiple strainsSignificant

Anticonvulsant Properties

The anticonvulsant potential of this compound has been explored through structure–activity relationship (SAR) studies. Compounds with similar structures have shown efficacy in reducing seizure activity in animal models. Notably, oxadiazole derivatives have been linked to enhanced anticonvulsant effects compared to standard treatments like ethosuximide .

Anticancer Activity

The anticancer properties of compounds containing oxadiazole and thiazole rings have been extensively studied. Research indicates that these compounds can inhibit the growth of various cancer cell lines. For example, a study highlighted that thiazole-based compounds exhibited significant cytotoxicity against human cancer cells when evaluated using the MTT assay .

Cell Line IC50 Value (µM) Reference Drug
MCF-7 (Breast Cancer)15Doxorubicin
HeLa (Cervical Cancer)10Cisplatin

Case Study 1: Antimicrobial Screening

A series of synthesized thiazole and oxadiazole derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl groups significantly influenced the antimicrobial potency.

Case Study 2: Anticonvulsant Evaluation

In vivo studies were conducted using a PTZ-induced seizure model to evaluate the anticonvulsant activity of related compounds. The results demonstrated that certain derivatives provided complete protection against seizures at lower doses compared to traditional medications .

Mechanism of Action

The mechanism of action of 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death. In anticancer applications, it induces apoptosis by activating caspase pathways and inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The 3,4-dimethoxyphenyl group on the oxadiazole distinguishes the target compound from analogs with alternative aromatic or heterocyclic substitutions:

Compound Name Oxadiazole Substituent Key Differences Biological Activity Reference
Target Compound 3,4-Dimethoxyphenyl Reference standard Not explicitly reported -
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran Enhanced lipophilicity Antimicrobial
N-[4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide 3,4-Dimethoxyphenyl Phenyl-acetamide (vs. thiazole) Unknown
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide (3a) Pyridin-4-yl Electron-withdrawing nitro group Acetylcholinesterase inhibition

Key Insight : The 3,4-dimethoxy substitution may enhance metabolic stability compared to benzofuran (2a) or pyridine (3a) analogs, as methoxy groups resist oxidative degradation .

Variations in the Acetamide-Linked Heterocycle

The 4-phenylthiazole group contrasts with other heterocyclic or aryl termini:

Compound Name Acetamide Substituent Key Differences Biological Activity Reference
Target Compound 4-Phenylthiazol-2-yl Reference standard Not explicitly reported -
2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (4g) 6-Ethoxybenzothiazole Ethoxy group improves solubility Antiproliferative
2-(5-(4-Dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8c) 4-Dimethylaminophenyl-pyrazole Additional pyrazole moiety Analgesic (highest activity)
N-(3,4-Dichlorophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide 3,4-Dichlorophenyl Chlorine atoms enhance electrophilicity Unknown

Physicochemical Properties

Limited data on the target compound’s properties necessitate extrapolation from analogs:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Reference
Target Compound ~480 (estimated) Not reported Low (due to aromatic groups) -
N-[4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide 413.45 Not reported Moderate (polar acetamide)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) ~430 (estimated) Not reported Low (chlorophenyl hydrophobicity)

Key Insight : The target compound’s higher molecular weight and aromaticity suggest lower aqueous solubility than simpler analogs, necessitating formulation strategies for bioavailability .

Antimicrobial Activity

  • Benzofuran-oxadiazole analogs (2a, 2b) : Exhibit potent activity against Staphylococcus aureus and Escherichia coli due to benzofuran’s membrane-disruptive effects .
  • Pyrazole-thiazole hybrids (8c, 8e) : Show moderate antifungal activity against Aspergillus niger .
  • Target Compound : Predicted activity based on structural similarity but requires empirical validation.

Enzyme Inhibition

  • Pyridine-oxadiazole-thioacetamide (3a) : Inhibits acetylcholinesterase (IC₅₀ ~12 µM) via π-stacking with pyridine .
  • SIRT2 inhibitors : N-(5-(3-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide derivatives show sub-micromolar potency .
  • Target Compound : The 3,4-dimethoxy group may enhance SIRT2 binding, analogous to methoxy-substituted inhibitors .

Biological Activity

The compound 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N3O6SC_{20}H_{19}N_{3}O_{6}S, with a molecular weight of approximately 429.45 g/mol. The structure consists of an oxadiazole ring linked to a thioether and a thiazole moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC20H19N3O6S
Molecular Weight429.45 g/mol
CAS Number838816-57-2
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have demonstrated that compounds featuring the oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to our compound have been evaluated for their activity against A549 lung cancer cells. The IC50 values for related compounds ranged from 11.20 to 59.61 µg/mL after a 72-hour treatment period .

Case Study:
In a study evaluating a series of oxadiazole derivatives, one compound showed an IC50 value of 11.20 µg/mL against A549 cells, indicating potent anticancer properties . The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation.

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has also been explored. These compounds are known to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage that can lead to cancer progression and other diseases .

Research Findings:
A study indicated that modifications in the oxadiazole structure could enhance antioxidant activity while reducing toxicity . This suggests that the compound may have therapeutic potential beyond anticancer effects.

The biological activities of oxadiazole derivatives are often attributed to their ability to interact with various biological targets:

  • Apoptosis Induction: Many studies highlight that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest: Some derivatives have shown the ability to halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
  • Inhibition of Tumor Angiogenesis: By interfering with blood vessel formation, these compounds can starve tumors of necessary nutrients.

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity in A549 cells; IC50 values as low as 11.20 µg/mL
AntioxidantEffective in scavenging free radicals; reduced oxidative stress
MechanismsInduces apoptosis; inhibits cell cycle; prevents angiogenesis

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring followed by thioether linkage and acylation. Key steps include:

  • Cyclocondensation : Formation of the 1,3,4-oxadiazole ring using hydrazine derivatives and carboxylic acids under reflux in ethanol or acetic acid .
  • Thioether coupling : Reaction of the oxadiazole-thiol intermediate with halogenated acetamide derivatives (e.g., chloroacetamide) in polar aprotic solvents like DMF or DCM, catalyzed by bases such as triethylamine .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor progress via TLC and confirm structure via 1^1H/13^13C NMR .

Q. Which spectroscopic and analytical techniques are critical for structural validation?

  • NMR spectroscopy : 1^1H NMR (confirm methoxy groups at δ 3.8–4.0 ppm and thioether protons at δ 4.2–4.5 ppm) and 13^13C NMR (oxadiazole C=N peaks at ~160–165 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 466.12) .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to validate stoichiometry .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ciprofloxacin .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting COX-2 or HDAC enzymes, using celecoxib or SAHA as positive controls .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

Discrepancies in reported IC50_{50} values or efficacy may arise from variations in assay conditions (e.g., serum concentration, cell passage number). To address this:

  • Standardize protocols : Use CLSI guidelines for antimicrobial assays and ATCC-validated cell lines for cytotoxicity studies .
  • Orthogonal assays : Confirm anticancer activity via apoptosis detection (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .
  • Structural analogs : Compare activity with derivatives lacking the 3,4-dimethoxyphenyl or thiazole groups to identify pharmacophores .

Q. What strategies are effective for elucidating the mechanism of action against cancer targets?

  • Molecular docking : Simulate binding to EGFR (PDB ID: 1M17) or tubulin (PDB ID: 1SA0) using AutoDock Vina. Prioritize residues with hydrogen bonding (e.g., oxadiazole-N with Lys48 of EGFR) .
  • Gene expression profiling : RNA-seq or qPCR to assess changes in apoptosis-related genes (BAX, BCL-2) .
  • Kinase inhibition panels : Broad-spectrum kinase assays (e.g., KinomeScan) to identify off-target effects .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

  • Modify substituents : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) or vary the thiazole’s phenyl group to fluorophenyl .
  • Bioisosteric replacement : Substitute the oxadiazole ring with 1,2,4-triazole or thiadiazole to assess impact on solubility and binding .
  • Pharmacokinetic profiling : Use Caco-2 cell monolayers for permeability assays and microsomal stability tests to prioritize analogs with improved oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.